

Identifying potential off-target effects of SHR2554

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Compound of Interest

Compound Name: EZH2-IN-15
CAS No.: 2098545-98-1
Cat. No.: B15584336

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Technical Support Center: SHR2554

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of SHR2554, a potent and highly selective EZH2 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues related to off-target effects that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SHR2554?

A1: SHR2554 is an inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2). By inhibiting EZH2, SHR2554 prevents the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic modification is crucial for gene silencing, and its inhibition by SHR2554 can lead to the reactivation of tumor suppressor genes.

Q2: How selective is SHR2554?

A2: SHR2554 has demonstrated high selectivity for EZH2. Preclinical studies have shown that it is significantly more potent against EZH2 than other histone methyltransferases, including EZH1. Furthermore, in broad kinase profiling screens, SHR2554 exhibited minimal off-target activity.

Q3: What are the known off-target effects of SHR2554?

A3: Publicly available data on specific off-target effects of SHR2554 is limited. However, it has been reported that in a panel of 273 kinases, only four showed weak inhibitory activity at a concentration of 1 μ M. The identities of these four kinases are not specified in the available literature. It is also known that SHR2554 has some inhibitory activity against EZH1, although it is significantly less potent than its activity against EZH2.

Troubleshooting Guide: Investigating Potential Off-Target Effects

Researchers may occasionally observe unexpected phenotypes in their experiments with SHR2554. This guide provides a systematic approach to investigate whether these effects are due to off-target activities.

Issue: An unexpected biological effect is observed that does not correlate with known EZH2 functions.

Troubleshooting Steps:

- Confirm On-Target EZH2 Inhibition:
 - The first step is to verify that SHR2554 is inhibiting its intended target, EZH2, in your experimental system.
 - Experiment: Perform a Western blot to measure the levels of H3K27me3. A significant reduction in H3K27me3 levels upon SHR2554 treatment confirms on-target activity.
- Dose-Response Analysis:
 - Establish a dose-response curve for both the expected on-target effect (e.g., reduction in H3K27me3) and the unexpected phenotype.

- Rationale: If the unexpected phenotype only occurs at much higher concentrations than those required for EZH2 inhibition, it is more likely to be an off-target effect.
- Use of a Structurally Unrelated EZH2 Inhibitor:
 - To confirm that the observed phenotype is due to EZH2 inhibition and not an off-target effect of SHR2554's chemical structure, use a different, structurally unrelated EZH2 inhibitor.
 - Experiment: Treat your cells with another potent and selective EZH2 inhibitor (e.g., tazemetostat, GSK126). If you observe the same phenotype, it is likely an on-target effect of EZH2 inhibition. If the phenotype is unique to SHR2554, it may be an off-target effect.
- Rescue Experiment:
 - If possible, perform a rescue experiment by overexpressing a constitutively active or SHR2554-resistant mutant of EZH2.
 - Rationale: If the unexpected phenotype is reversed by the EZH2 mutant, it suggests the effect is on-target.
- Consider EZH1 Inhibition:
 - SHR2554 is selective for EZH2 over EZH1, but at higher concentrations, it can inhibit EZH1.
 - Rationale: Consider if the observed phenotype could be related to the inhibition of EZH1, particularly if you are using high concentrations of SHR2554.

Data on SHR2554 Selectivity

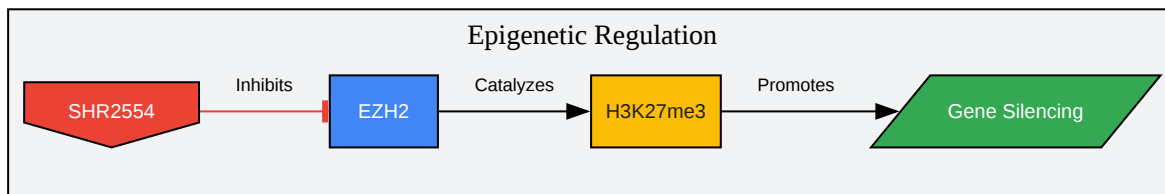
Target	IC50 (nM)	Selectivity (fold)	Notes
EZH2	3.4	-	Primary target
EZH1	202.1	59.4	Significantly less potent against EZH1
Kinase Panel (273 kinases)	Weak inhibition of 4 kinases at 1 μ M	-	Identities of the 4 kinases are not publicly disclosed.

Experimental Protocols

Protocol 1: Western Blot for H3K27me3

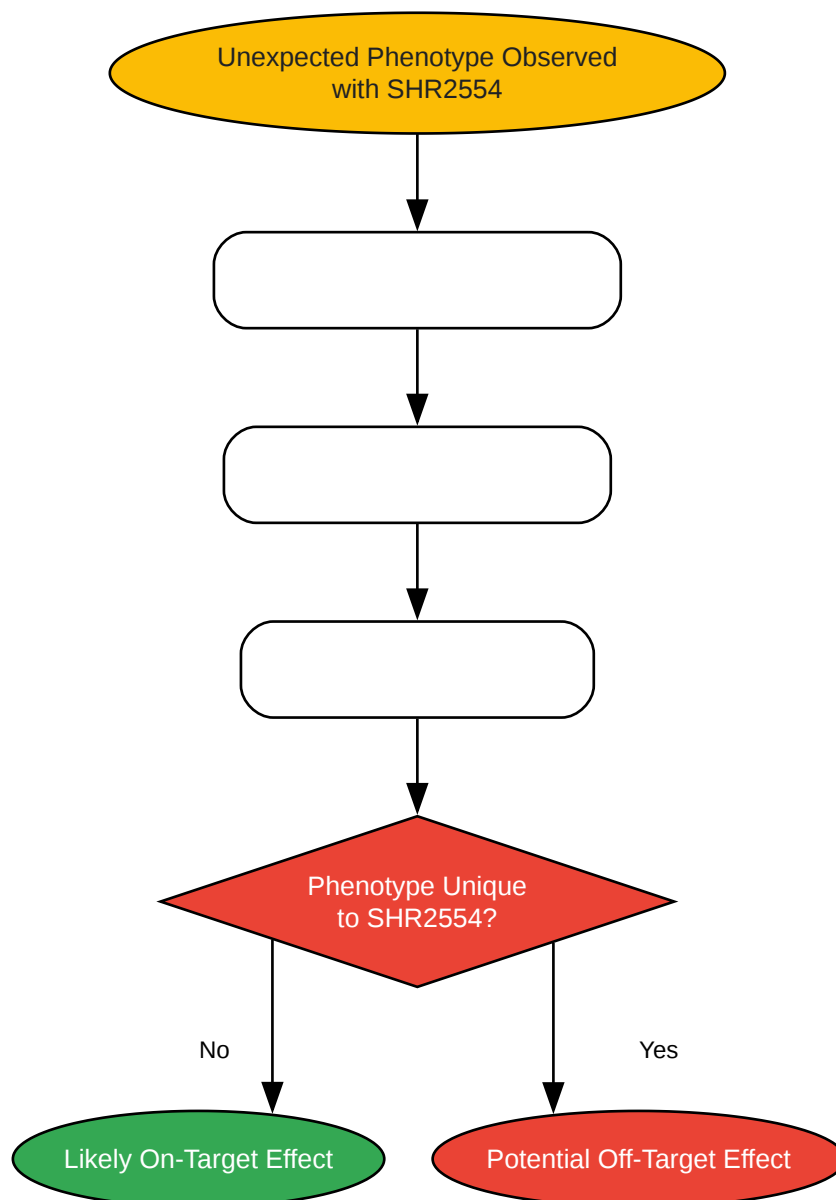
- Cell Lysis: Lyse SHR2554-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against H3K27me3 and a loading control (e.g., total Histone H3 or beta-actin).
- Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations



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Caption: Mechanism of action of SHR2554 in inhibiting EZH2-mediated gene silencing.



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